2-蒽甲酸

描述

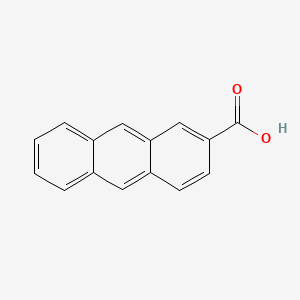

2-Anthracenecarboxylic Acid is a light yellow to green powder . It is a useful reagent for the preparation of aromatic nitriles .

Molecular Structure Analysis

The molecular formula of 2-Anthracenecarboxylic Acid is C15H10O2 . Its molecular weight is 222.2387 . The IUPAC Standard InChI is InChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17) .

Physical And Chemical Properties Analysis

2-Anthracenecarboxylic Acid is a solid at room temperature . It has a molecular weight of 222.24 .

科学研究应用

超分子对映体选择性光二聚

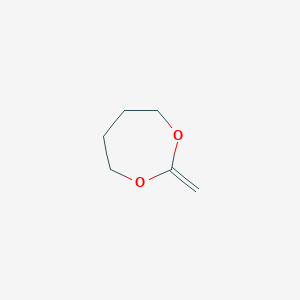

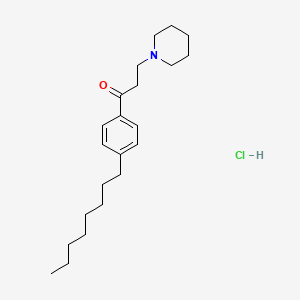

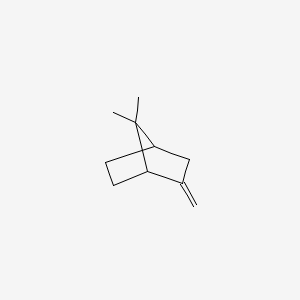

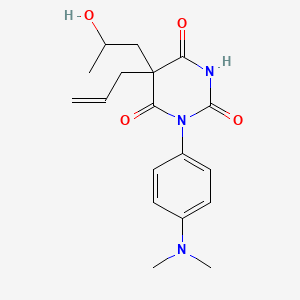

2-蒽甲酸 (AC) 在超分子化学领域用于对映体选择性光二聚。 该过程涉及通过由特定催化剂(如 Pt 修饰的环糊精)介导的反应形成手性光二聚体 {svg_1}。反应的立体选择性受温度和主体浓度等因素的影响,使其成为理解手性光化学和催化的宝贵研究。

不对称光化学

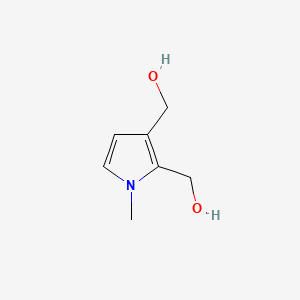

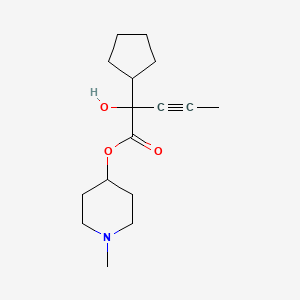

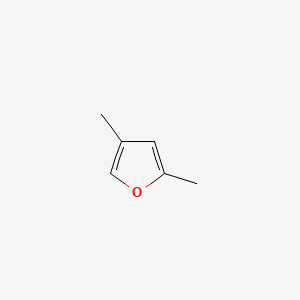

AC 作为不对称光化学的模型化合物。研究人员通过在 AC 中引入各种取代基开发了一系列光反应物,这些反应物表现出不同的反应性和选择性。 这导致立体控制光反应取得进展,为理解光反应的手性环境创造提供了见解 {svg_2}。

热物理性质分析

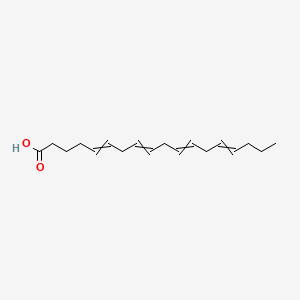

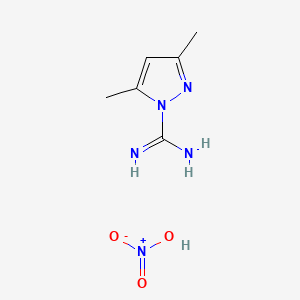

AC 的热物理性质对其在各种科学应用中的影响至关重要。 数据分析工具用于生成一套全面的热力学性质数据,这对于开发新材料和工艺至关重要 {svg_3}。

光催化应用

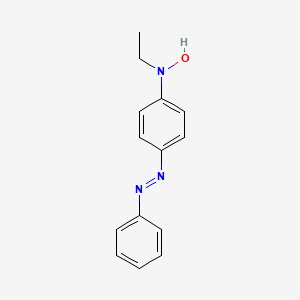

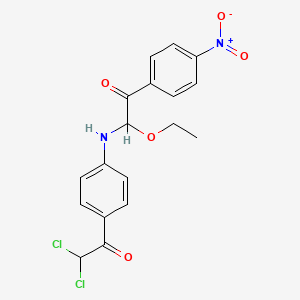

AC 参与光催化过程,在可见光的照射下发生二聚化。 该反应由席夫碱 Pt(II) 络合物催化,对于开发可以利用太阳能进行化学转化的光催化材料具有重要意义 {svg_4}。

主体-客体化学

在主体-客体化学中,AC 充当客体分子,研究其与主体分子的相互作用。 这些相互作用对于分子机器和传感器的设计以及对分子识别过程的理解至关重要 {svg_5}。

激酶抑制研究

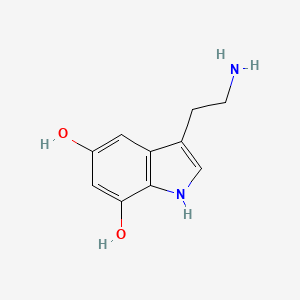

AC 因其在激酶抑制中的作用而受到研究。 它用于研究某些酶的磷酸化和降解的抑制,有助于理解细胞信号通路和治疗剂的开发 {svg_6}。

作用机制

Target of Action

2-Anthracenecarboxylic acid (AC) has been identified to interact with several enzymes, including interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These enzymes play crucial roles in immune response and signal transduction pathways.

Mode of Action

AC suppresses the activity of IRAK1 most potently, while it partially suppresses other enzymes like Syk, Src, IRAK4, and TAK1 . The suppression of these enzymes leads to changes in the downstream signaling pathways, affecting the immune response.

Biochemical Pathways

The suppression of IRAK1 and Syk by AC affects the nuclear factor (NF)-κB and activator protein (AP)-1 pathways . These pathways are critical for the regulation of immune response and inflammation. The suppression of these enzymes leads to the inhibition of these pathways, thereby modulating the immune response.

Result of Action

The suppression of IRAK1 and Syk by AC leads to the inhibition of the NF-κB and AP-1 pathways . This results in the modulation of the immune response, which could have potential therapeutic implications in conditions where these pathways are dysregulated.

Action Environment

The action of AC can be influenced by various environmental factors. For instance, the photocyclodimerization of AC has been studied extensively, and it has been found that numerous chiral environments can control this photoreaction . Furthermore, the stereoselectivity of the photoreaction can be influenced by the concentration of the sensitizer/host .

安全和危害

未来方向

属性

IUPAC Name |

anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRJYURCNBXIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210190 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

613-08-1 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANTHRACENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5MG9MB7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 2-Anthracenecarboxylic acid?

A1: 2-Anthracenecarboxylic acid has the molecular formula C15H10O2 and a molecular weight of 222.24 g/mol.

Q2: Does the position of the carboxylic acid group on the anthracene ring influence its spectroscopic properties?

A2: Yes, the position of the carboxylic acid group significantly impacts the spectroscopic properties. For instance, 1-anthracenecarboxylic acid exhibits a red shift in its lowest frequency absorption band due to dimer formation, while 2-anthracenecarboxylic acid shows a distinct resolution into two bands in the same region. [] This difference arises from the distinct geometrical arrangements and electronic interactions influenced by the carboxylic acid group's position.

Q3: Can 2-Anthracenecarboxylic acid be used to functionalize single-walled carbon nanotubes (SWCNTs)?

A3: Yes, 2-Anthracenecarboxylic acid, along with other anthracene derivatives containing carboxylic acid groups, can effectively functionalize SWCNTs. The carboxylic acid group facilitates stable dispersion of the modified SWCNTs in deionized water. These dispersions can then be used to fabricate conductive thin films. []

Q4: Is 2-Anthracenecarboxylic acid utilized in photochemical reactions?

A4: 2-Anthracenecarboxylic acid is frequently employed in photochemical reactions, particularly in [4+4] photocyclodimerization. This reaction yields various stereoisomers, with the product distribution significantly influenced by factors like solvent polarity, temperature, and the presence of chiral templates. [, , , , , , , , , , , , , , ]

Q5: How do chiral templates influence the photocyclodimerization of 2-Anthracenecarboxylic acid?

A5: Chiral templates, like cyclodextrins or specifically designed organic molecules, can create a chiral environment that directs the stereochemical outcome of the photocyclodimerization. These templates selectively bind to 2-Anthracenecarboxylic acid, pre-organizing the molecules in specific orientations that favor the formation of particular stereoisomers, enhancing enantioselectivity. [, , , , , , , , , , , ]

Q6: Can the enantioselectivity of 2-Anthracenecarboxylic acid photocyclodimerization be influenced by factors other than chiral templates?

A6: Yes, factors beyond chiral templates, such as temperature, pressure, solvent, and pH, can significantly impact the enantioselectivity. For example, increasing pressure can enhance the enantiomeric excess of specific photodimers, while temperature variations can influence the entropy changes in the enantiodifferentiation process. [, , ]

Q7: Have molecular dynamics simulations been used to study 2-Anthracenecarboxylic acid?

A7: Molecular dynamics simulations have been employed to investigate the effectiveness of 2-Anthracenecarboxylic acid and its derivatives as intercalators for exfoliating graphite oxide. These simulations have revealed that the presence of carboxyl groups enhances the interaction between the intercalator and graphite oxide, promoting exfoliation. []

Q8: How does the number of carboxyl groups on anthracene derivatives affect their ability to exfoliate graphite oxide?

A8: Molecular dynamics simulations suggest that increasing the number of carboxyl groups on anthracene derivatives enhances their interaction with graphite oxide, leading to more efficient exfoliation. This improved interaction stems from the increased potential for hydrogen bonding and electrostatic interactions between the carboxyl groups and the oxygen-containing functional groups on the graphite oxide surface. []

Q9: Can high-performance liquid chromatography (HPLC) be used to analyze the photodimers of 2-Anthracenecarboxylic acid?

A9: Yes, HPLC, particularly when coupled with a fluorescence detector, offers a highly sensitive method for analyzing the non-fluorescent cyclodimers of 2-Anthracenecarboxylic acid. This method relies on the photoreversion of the cyclodimers to the fluorescent monomer within the detector, enabling their quantification with enhanced accuracy and reproducibility. []

Q10: Has 2-Anthracenecarboxylic acid been investigated in biological contexts?

A10: Research has explored the binding interactions of 2-Anthracenecarboxylic acid with human and bovine serum albumins. These studies provide insights into the compound's potential interactions with proteins and its pharmacokinetic properties. []

Q11: Are there any known applications of 2-Anthracenecarboxylic acid in dye-sensitized solar cells (DSSCs)?

A11: Studies have investigated the use of 2-Anthracenecarboxylic acid and its derivatives in DSSCs. These investigations focus on harnessing interfacial charge-transfer transitions between the dye and titanium dioxide (TiO2) to enhance electron injection efficiency and potentially improve DSSC performance. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)